![molecular formula C6H4Cl2N4O B14432624 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile CAS No. 74862-21-8](/img/structure/B14432624.png)
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-hydroxypropanenitrile. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of one of the chlorine atoms with the hydroxy group of 3-hydroxypropanenitrile . The reaction conditions usually involve maintaining a low temperature to control the reactivity and ensure a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, substitution with an amine would yield a triazine derivative with an amino group .
Applications De Recherche Scientifique
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to nucleophilic sites on proteins or DNA . The exact pathways and molecular targets depend on the specific application and the nature of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid
- **4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine
- **4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Uniqueness
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This gives it distinct chemical properties and reactivity compared to other triazine derivatives .
Propriétés
Numéro CAS |
74862-21-8 |
|---|---|
Formule moléculaire |
C6H4Cl2N4O |
Poids moléculaire |
219.03 g/mol |
Nom IUPAC |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile |
InChI |
InChI=1S/C6H4Cl2N4O/c7-4-10-5(8)12-6(11-4)13-3-1-2-9/h1,3H2 |
Clé InChI |
XABHZZUCABWBIW-UHFFFAOYSA-N |
SMILES canonique |
C(COC1=NC(=NC(=N1)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


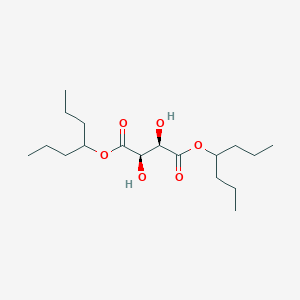
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)

![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
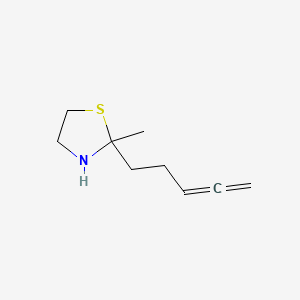

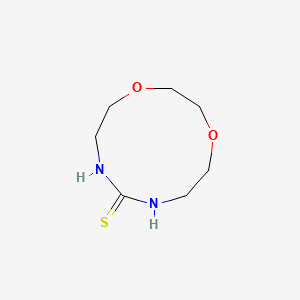
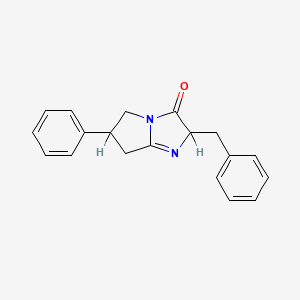
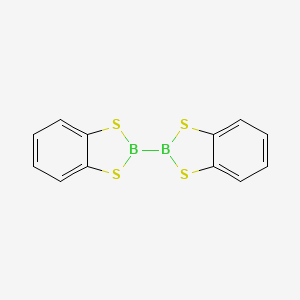
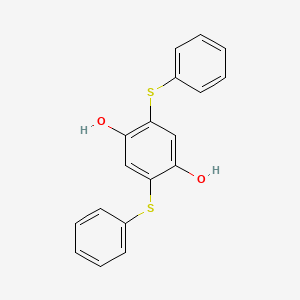
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
